molecular formula C24H25FN4O4 B12295628 Grk2-IN-1

Grk2-IN-1

Cat. No.: B12295628
M. Wt: 452.5 g/mol
InChI Key: XQUKEAYUAYTIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grk2-IN-1 is a small molecule inhibitor specifically designed to target G protein-coupled receptor kinase 2 (GRK2). GRK2 is a member of the G protein-coupled receptor kinase family, which plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). These receptors are involved in various physiological processes, including cell growth, migration, and immune responses. Inhibiting GRK2 has potential therapeutic applications in treating diseases such as heart failure, cancer, and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Grk2-IN-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to enhance the compound’s specificity and potency. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

Grk2-IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Grk2-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of GRK2 in various chemical reactions and pathways.

    Biology: Helps in understanding the signaling mechanisms of GPCRs and their regulation by GRK2.

    Medicine: Potential therapeutic agent for treating diseases like heart failure, cancer, and neurodegenerative disorders.

    Industry: Employed in the development of new drugs and therapeutic strategies targeting GRK2

Mechanism of Action

Grk2-IN-1 exerts its effects by specifically inhibiting the activity of GRK2. The compound binds to the active site of GRK2, preventing it from phosphorylating GPCRs. This inhibition disrupts the desensitization and internalization of GPCRs, leading to prolonged signaling. The molecular targets and pathways involved include the β-adrenergic receptor pathway, which is crucial for regulating heart rate and contractility .

Comparison with Similar Compounds

Grk2-IN-1 is unique compared to other GRK2 inhibitors due to its high specificity and potency. Similar compounds include:

This compound stands out due to its optimized structure, which enhances its binding affinity and selectivity for GRK2, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O4/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUKEAYUAYTIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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